diethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
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Overview
Description
Diethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with diethyl ester groups and a 3,4-dimethoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Dimethoxyphenyl Ethyl Group: This step involves the alkylation of the pyrrole ring with a 3,4-dimethoxyphenyl ethyl halide in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Diethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another pyrrole derivative with similar ester groups but different substitution patterns.
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyridine: A compound with a similar dimethoxyphenyl group but different core structure.
Uniqueness
Diethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific combination of a pyrrole ring, dimethoxyphenyl ethyl side chain, and diethyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H29NO6 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
diethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C22H29NO6/c1-7-28-21(24)19-14(3)23(15(4)20(19)22(25)29-8-2)12-11-16-9-10-17(26-5)18(13-16)27-6/h9-10,13H,7-8,11-12H2,1-6H3 |
InChI Key |
NTLXIDRRWPVIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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